Silicuro de tantalio (TaSi2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

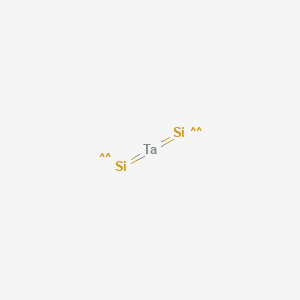

Tantalum silicide (TaSi2) is a compound of tantalum and silicon . It has a molecular weight of 237.12 g/mol and a molecular formula of Si2Ta . It is known for its high melting point, thermal stability, low electrical contact resistance, high modulus of elasticity, high resistance to oxidation in air, and good compatibility with silicon .

Synthesis Analysis

Tantalum silicide-silicon (TaSi2/Si) nanoparticles were synthesized for the first time by means of an evaporation method utilizing a high-power electron beam . The production of Janus-like particles occurs due to the ability of Ta and Si to form compounds and the relative content of Ta and Si atoms in the produced vapor .Molecular Structure Analysis

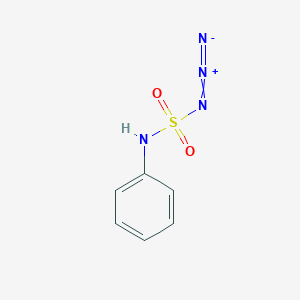

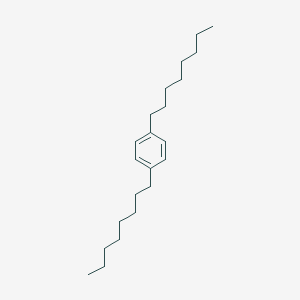

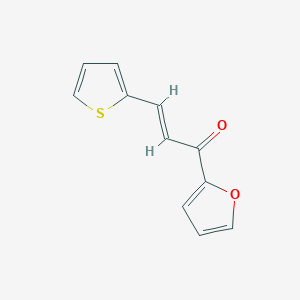

The molecular structure of Tantalum silicide (TaSi2) was characterized using high-resolution transmission electron microscopy (HRTEM), X-ray diffraction (XRD), selective area electron diffraction (SAED), and energy dispersive X-ray fluorescence (EDX) analysis . The InChI string isInChI=1S/2Si.Ta and the Canonical SMILES string is [Si]=[Ta]=[Si] . Chemical Reactions Analysis

In Ta-rich films, a silicidation reaction occurs with annealing above 700°C. As a result, Si composition, x, and silicide film thickness increases with consuming Si substrate .Physical And Chemical Properties Analysis

Tantalum silicide (TaSi2) has a high melting point of 2200 °C, high thermal stability, low electrical contact resistance, a high modulus of elasticity, a high resistance to oxidation in air, and a good compatibility with silicon .Aplicaciones Científicas De Investigación

Aplicaciones estructurales a alta temperatura

El silicuro de tantalio se ha estudiado para su uso en diversas aplicaciones estructurales a alta temperatura . Su alto punto de fusión y resistencia a la oxidación lo hacen adecuado para componentes expuestos a temperaturas extremas . Estos incluyen elementos de calentamiento en hornos y crisoles para procesos metalúrgicos donde es crucial mantener la integridad estructural a temperaturas elevadas .

Aplicaciones microelectrónicas

El TaSi2 se utiliza en aplicaciones microelectrónicas debido a sus propiedades de baja resistencia . Se utiliza como materiales de puerta e interconexión . Las propiedades de transporte eléctrico de TaSi2 se han estudiado ampliamente, especialmente en el contexto de películas delgadas debido a la estabilidad termodinámica de los disilicuros metálicos en el silicio .

Compuestos cerámicos electroconductores

Los compuestos cerámicos electroconductores a base de TaSi2 muestran promesas para futuras aplicaciones a alta temperatura en la detección avanzada . Estos compuestos exhiben tasas de oxidación reducidas y altas conductividades eléctricas a altas temperaturas .

Elementos de calefacción eléctrica

El silicuro de tantalio se utiliza en elementos de calefacción eléctrica . Su alto punto de fusión y resistencia a la oxidación lo convierten en un material ideal para esta aplicación

Mecanismo De Acción

Target of Action

Tantalum silicide (TaSi2) primarily targets silicon substrates , where it is sputter deposited to form thin films . These substrates can be either p-type or n-type, and the interaction between TaSi2 and these substrates forms the basis of its action .

Mode of Action

TaSi2 interacts with its silicon substrates through a process known as sputter deposition . This involves depositing a layer of TaSi2 onto the silicon substrate using a high-power electron beam . The TaSi2/Si samples are then annealed in nitrogen or forming gas or oxygen containing steam at temperatures in the range of 400–900°C . This process results in changes in the morphological structure of the films .

Biochemical Pathways

physical and chemical processes that affect its structure and properties. For instance, the interaction of the starting metal disilicides with residual oxygen sources results in the formation of the hexagonal-structured 5–3 metal silicide (Nb5Si3 and Ta5Si3) phases .

Pharmacokinetics

The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological systemmaterial kinetics , which refers to how the material behaves under different conditions. For instance, the sheet resistance of TaSi2 films decreases with the increase in annealing temperature and also with the increase in film thickness .

Result of Action

The result of TaSi2’s action is the formation of thin films with specific electrical and compositional properties . These films have been found to have high stability and resilience against thermal expansion and mechanical stress . They also exhibit high-temperature oxidation resistance , making them suitable for use in high-temperature environments .

Action Environment

The action of TaSi2 is influenced by several environmental factors. For instance, the annealing temperature and the volume percentage of the oxide phase can affect the oxidation characteristics of the film . .

Safety and Hazards

Tantalum silicide (TaSi2) should not be released into the environment . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Tantalum silicide (TaSi2) has garnered interest due to its promising Dirac band structure, which positions it as an ideal candidate for Berry phase engineering . Enhancing the spin Hall effect via Berry phase monopole engineering can pave the way for ultrafast spintronic devices at high temperatures .

Propiedades

InChI |

InChI=1S/2Si.Ta |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANYRMJQFFSZKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]=[Ta]=[Si] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Si2Ta |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12039-79-1 |

Source

|

| Record name | Tantalum silicide (TaSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum silicide (TaSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)